N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide is a chemical compound that has garnered interest due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 2,4-dichlorophenoxy group, an acetyl group, and a sulfonohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction leads to the formation of intermediate compounds, which are further treated with phenacylbromides to yield the desired product . The reaction conditions often require refluxing in dry ethanol and the use of anhydrous potassium carbonate as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide moiety to sulfonamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfonamide derivatives, and substituted phenoxy compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties.
Scientific Research Applications
N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interfering with signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar mode of action but a different chemical structure.
Mecoprop: A herbicide that shares the phenoxyacetic acid moiety but has different substituents.
Uniqueness
N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide is unique due to its combination of the 2,4-dichlorophenoxy group with the sulfonohydrazide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-10-2-5-12(6-3-10)24(21,22)19-18-15(20)9-23-14-7-4-11(16)8-13(14)17/h2-8,19H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFKUPLGPOKRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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